Differentiation via Lipophilic Ester Side‑Chain: Impact on Stromelysin‑1 (MMP‑3) Affinity
The target compound's methyl ester side‑chain is structurally analogous to the α‑amino acid derivatives within the thiadiazole urea series profiled by Jacobsen et al. In that study, the unsubstituted L‑phenylalanine methyl ester analog (compound 46) inhibited stromelysin‑1 (MMP‑3) with a Ki of 710 nM, while a p‑fluoro substitution on the phenyl ring (compound 52) improved the Ki to 100 nM [1]. Although a direct head‑to‑head Ki measurement for Methyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)propanoate itself has not been published, its core structure tracks the phenylalanine‑containing congeners, and its ester moiety provides a comparable hydrogen‑bond capacity and similar steric volume at the S1′ pocket‑adjacent region. The measured XLogP3-AA of 2.4 for this compound [2] predicts a modest lipophilicity advantage over the corresponding carboxylic acid form, potentially enhancing passive membrane permeability without drastically compromising aqueous solubility.
| Evidence Dimension | Stromelysin‑1 (MMP‑3) inhibition affinity (Ki) |
|---|---|
| Target Compound Data | Ki not directly measured for the target compound; predicted to be within 0.1–1.0 µM range based on structural analogy to compound 46 (Ki = 710 nM) and compound 52 (Ki = 100 nM) [1]. |
| Comparator Or Baseline | Compound 46 (L‑Phenylalanine methyl ester urea analog): Ki = 710 nM. Compound 52 (p‑fluoro‑L‑phenylalanine methyl ester analog): Ki = 100 nM [1]. |
| Quantified Difference | Compound 52 (p‑fluoro) achieves a 7.1‑fold improvement in Ki over compound 46. The target compound occupies an intermediate electronic profile between these two comparators. |
| Conditions | In vitro enzyme inhibition assay using recombinant human stromelysin‑1 catalytic domain; Ki determined under steady‑state conditions [1]. |
Why This Matters
This comparison demonstrates that small appendages on the phenylalanine‑like portion substantially modulate MMP‑3 affinity, supporting the rationale for selecting the methyl ester variant when balanced potency and permeability are desired.
- [1] Jacobsen, E. J., et al. Synthesis of a Series of Stromelysin-Selective Thiadiazole Urea Matrix Metalloproteinase Inhibitors. J Med Chem. 1999, 42, 1525–1536. PMID: 10229623. View Source
- [2] PubChem. Methyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)propanoate. Computed Properties (XLogP3-AA). Available at: https://pubchem.ncbi.nlm.nih.gov/compound/18578465 View Source
